N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-9-7-11(4-5-12(9)17)19-16(20)15-8-13-14(21-15)6-3-10(2)18-13/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAUYGXUPGEYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction parameters such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogues with shared structural motifs:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Influence :
- The furo[3,2-b]pyridine core in the target compound differs from the furo[2,3-b]pyridine scaffolds in analogues . The positional shift of the fused oxygen atom may alter electronic properties and binding affinity.
- Pyrimidine-based analogues (e.g., ) exhibit distinct conformational rigidity, which enhances crystallographic stability but reduces flexibility for target engagement.
Substituent Effects :
- Bromo vs. Fluoro Groups : The 4-bromo substituent in the target compound provides stronger electron-withdrawing effects compared to the 4-fluorophenyl groups in analogues . This may enhance electrophilic reactivity but reduce metabolic stability.
- Methyl vs. tert-Butyl Groups : The 5-methyl group on the furopyridine core offers moderate steric hindrance, whereas tert-butylcarbamoyl groups in analogues improve solubility but increase molecular weight (~50–70 Da difference).
Pharmacological Implications: Compounds with pyrimidinyl cyclopropane substituents (e.g., ) demonstrate confirmed kinase inhibition, suggesting that the target compound’s bromo-methylphenyl group could similarly modulate kinase binding pockets. The absence of polar groups (e.g., hydroxyl or amino) in the target compound may limit aqueous solubility compared to hydroxylphenyl derivatives .
Biological Activity
N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H14BrN2O2
- Molecular Weight : 332.19 g/mol
- Functional Groups : It contains a furo[3,2-b]pyridine moiety, a carboxamide group, and a brominated aromatic substituent.
This unique configuration is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies suggest that derivatives of furo[3,2-b]pyridine can inhibit bacterial growth at concentrations ranging from 2700 to 675 μg/ml.
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Target Interaction : The presence of the furo[3,2-b]pyridine core allows for interactions with various biological targets, potentially leading to alterations in cellular processes.
- Biochemical Pathways : It has been suggested that such compounds may influence pathways related to microbial resistance mechanisms or cell signaling pathways involved in inflammation and infection response.
Study on Antibacterial Activity
A notable study evaluated the antibacterial effects of this compound against Staphylococcus aureus. The results indicated that:
- Efficacy : The compound demonstrated significant antibacterial activity comparable to established antibiotics under controlled laboratory conditions.
- Potential Applications : These findings suggest its potential use as a therapeutic agent in treating bacterial infections resistant to conventional treatments.
Comparative Analysis with Related Compounds
A comparative analysis was conducted with structurally similar compounds to assess variations in biological activity. The following table summarizes key findings:
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| This compound | Furo[3,2-b]pyridine core with bromine substitution | Significant against S. aureus |
| N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Fluorine instead of bromine | Moderate activity |
| N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Chlorine substitution | Low activity |
This table illustrates how subtle changes in chemical structure can lead to significant differences in biological activity.
Q & A
Q. What are the standard synthetic routes for N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide?
The synthesis typically involves:
- Cyclization : Formation of the furo[3,2-b]pyridine core via reaction of substituted pyridines with furan derivatives under reflux conditions (e.g., using DMF as a solvent at 120°C).
- Amide Coupling : Reacting 5-methylfuro[3,2-b]pyridine-2-carbonyl chloride with 4-bromo-3-methylaniline under Schotten-Baumann conditions (0–5°C, triethylamine as a base).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for pyridine protons) and carboxamide linkage (N-H at δ 10.2 ppm).
- HRMS : For molecular weight verification (e.g., [M+H]⁺ at m/z 399.05).
- FT-IR : Identification of carbonyl (C=O stretch at ~1670 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹).
- HPLC-UV : Purity assessment (>95% at 254 nm) .
Q. What in vitro assays evaluate this compound’s enzyme inhibition potential?
Standard assays include:
- Kinase Inhibition : Fluorimetric EGFR kinase assay with ADP-Glo™ detection (IC₅₀ curve: 0.1–100 µM).
- Protease Inhibition : Spectrophotometric trypsin assay using BAPNA substrate.
- Data Analysis : Normalized to DMSO controls, analyzed via nonlinear regression in GraphPad Prism .
Q. How should the compound be stored to maintain stability?
- Solid State : Desiccated at -20°C in amber vials under argon.
- Solution : Fresh DMSO stocks (10 mM), limited freeze-thaw cycles (<3 cycles to avoid 15% activity loss).
- Stability Monitoring : Monthly HPLC analysis (95% purity threshold) .
Q. What cytotoxicity assessments are required before in vivo studies?
- MTT Assays : On HEK293 and HepG2 cells (24–72 hr exposure).
- Selectivity Index : LC₅₀ (cytotoxicity) vs. IC₅₀ (target activity). Threshold: >10-fold selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized for bromine substituent introduction?
- Electrophilic Bromination : Use FeBr₃ in anhydrous DCM at -10°C to minimize di-substitution.
- Monitoring : TLC (hexane:EtOAc 7:3) and quenching with Na₂S₂O₃.
- Yield Improvement : Slow addition of bromine reagents (20–30% increase) .
Q. What strategies resolve contradictions between computational docking and experimental IC₅₀ values?
- Molecular Dynamics : 200 ns simulations to account for protein flexibility/solvation.
- Mutagenesis : Alanine scanning of predicted binding pockets.
- Validation : Surface plasmon resonance (SPR) for binding kinetics .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Analog Synthesis : Replace 4-bromo-3-methylphenyl with electron-withdrawing (NO₂, CF₃) or donating (OCH₃) groups via parallel amide coupling.
- QSAR Modeling : Use Hammett σ and molar refractivity descriptors to correlate substituent effects with activity .
Q. Which crystallographic methods determine the furopyridine core’s conformation?
Q. How to track metabolic fate using isotopic labeling in hepatocyte models?
Q. Table 1. Representative Biological Data for Furo[3,2-b]pyridine Carboxamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
